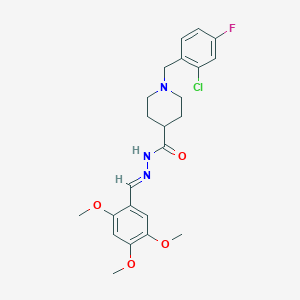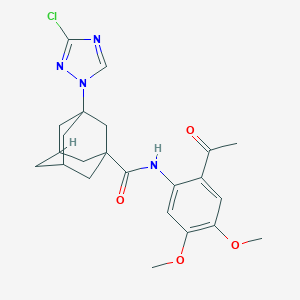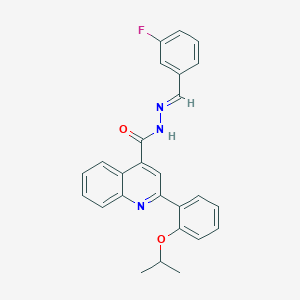![molecular formula C29H27N3O4 B446077 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE](/img/structure/B446077.png)
5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE is a complex organic compound with potential applications in various scientific fields. Its structure comprises a quinoline ring, a dimethylphenyl group, and a methoxybenzyl acetate moiety, making it a unique molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the dimethylphenyl group. The final steps involve the formation of the carbohydrazonoyl linkage and the methoxybenzyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE
- 5-(2-{[2-(2,4-Dimethylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)-2-methoxybenzyl alcohol
- 5-(2-{[2-(2,4-Dimethylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)-2-methoxybenzyl chloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.
特性
分子式 |
C29H27N3O4 |
|---|---|
分子量 |
481.5g/mol |
IUPAC名 |
[5-[(E)-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C29H27N3O4/c1-18-9-11-23(19(2)13-18)27-15-25(24-7-5-6-8-26(24)31-27)29(34)32-30-16-21-10-12-28(35-4)22(14-21)17-36-20(3)33/h5-16H,17H2,1-4H3,(H,32,34)/b30-16+ |
InChIキー |
OCUZJZTUDNDWAJ-OKCVXOCRSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C)C |
異性体SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)COC(=O)C)C |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-2-methylphenoxy)-N-{3-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B445994.png)

![1-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B445996.png)

![5-bromo-N-[3-(N-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B446000.png)

![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B446006.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B446007.png)
![Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B446008.png)
![3-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446012.png)
![5-chloro-N-{3-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B446014.png)
![Isopropyl 5-[(2,4-dimethylanilino)carbonyl]-2-({3-nitro-4-methoxybenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B446015.png)
![ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B446017.png)
![Methyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B446018.png)
